An In-depth Technical Guide to D-Norvaline tert-butyl ester
An In-depth Technical Guide to D-Norvaline tert-butyl ester
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of D-Norvaline tert-butyl ester, focusing on its chemical properties, safety considerations, and potential applications in scientific research and development. This document is intended for a technical audience and synthesizes available data to offer practical insights.
Chemical Identity and Physicochemical Properties
D-Norvaline tert-butyl ester is a derivative of the non-proteinogenic amino acid D-norvaline. The tert-butyl ester group is a common protecting group in organic synthesis, particularly in peptide synthesis, as it can be readily removed under acidic conditions.[1]
Synonyms: tert-butyl (R)-2-aminopentanoate[2]
While the specific CAS number 1379444-89-9 is cited, it is important to note that other CAS numbers, such as 158741-16-3, are also associated with D-Norvaline tert-butyl ester in various chemical supplier databases.[3][4][5] Researchers should always verify the CAS number with their specific supplier.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C9H19NO2 | [4][] |
| Molecular Weight | 173.25 g/mol | [3][4][] |
| Appearance | White powder | [7][8] |
| Purity | ≥ 95% | [5] |
| Storage | 0 - 8 °C | [7][8] |
Safety and Handling
2.1. Hazard Identification
Based on analogous compounds, D-Norvaline tert-butyl ester is not expected to be classified as hazardous under normal conditions of use.[9][12] However, as with any chemical, it should be handled with care. Potential hazards may include:
-
Inhalation: May cause respiratory irritation.[10]
-
Skin Contact: May cause skin irritation upon prolonged or repeated contact.
-
Eye Contact: May cause eye irritation.
-
Ingestion: The toxicological properties have not been thoroughly investigated.[10]
2.2. First Aid Measures
In case of exposure, the following first aid measures are recommended:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[10][11]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[10][11]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[10][11]
2.3. Personal Protective Equipment (PPE)
To ensure safe handling, the following personal protective equipment is recommended:
-
Eye/Face Protection: Wear chemical safety goggles or glasses.[9]
-
Skin Protection: Wear protective gloves and a lab coat.[9]
-
Respiratory Protection: Use a NIOSH-approved respirator if dust is generated.[10]
2.4. Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][11]
-
Disposal: Dispose of the chemical in accordance with federal, state, and local regulations. Do not let the product enter drains.[10]
Potential Applications in Research and Drug Development
D-amino acids and their derivatives, such as D-Norvaline tert-butyl ester, are valuable building blocks in medicinal chemistry and drug discovery. The presence of the D-enantiomer can confer unique properties to peptides and small molecules, such as increased metabolic stability and altered biological activity.
3.1. Peptide Synthesis
The primary application of D-Norvaline tert-butyl ester is likely as a building block in peptide synthesis.[7][8] The tert-butyl ester protects the carboxylic acid moiety of the amino acid, allowing for the controlled formation of peptide bonds. The D-configuration is incorporated to create peptides with enhanced resistance to enzymatic degradation, which is a significant advantage for therapeutic peptides.
Caption: Workflow for incorporating D-Norvaline tert-butyl ester into a peptide chain.
3.2. Chiral Synthesis
Chiral compounds are of paramount importance in the pharmaceutical industry. D-Norvaline tert-butyl ester can serve as a chiral starting material for the synthesis of complex organic molecules.[13] Its defined stereochemistry can be transferred to the target molecule, which is a crucial aspect of asymmetric synthesis.
3.3. Metabolic Studies
Amino acid derivatives are often used in metabolic research to study enzyme kinetics and metabolic pathways.[7] D-Norvaline tert-butyl ester could be used to investigate the specificity of enzymes involved in amino acid metabolism.
Synthesis and Related Chemistry
The synthesis of D-norvaline can be achieved through chemical methods starting from n-valeric acid, followed by resolution to obtain the desired D-enantiomer.[14][15] The tert-butyl ester can then be introduced through esterification.
The tert-butyl ester group is a valuable protecting group due to its stability under a wide range of conditions and its selective removal under acidic conditions.[1] This allows for orthogonal protection strategies in complex multi-step syntheses.
Caption: General synthetic pathway for D-Norvaline tert-butyl ester.
Conclusion
D-Norvaline tert-butyl ester is a specialized chemical with significant potential in peptide synthesis and broader medicinal chemistry research. While comprehensive safety data for CAS 1379444-89-9 is not widely available, a conservative approach to handling based on analogous compounds is prudent. Researchers are strongly encouraged to obtain a specific Safety Data Sheet from their supplier. The unique properties conferred by the D-amino acid configuration and the utility of the tert-butyl ester protecting group make this compound a valuable tool for the development of novel therapeutics and other advanced scientific applications.
References
-
LookChem. L-Norvaline t-butyl ester. [Link]
-
ChemBK. L-Norvaline tert-butyl ester hydrochloride. [Link]
- Google Patents. CN100516025C - A method for synthesizing D-norvaline with n-valeric acid.
-
Thermo Fisher Scientific. SAFETY DATA SHEET - D-Norvaline. [Link]
- Google Patents. CN101508654B - Synthesis method of D, L-norvaline.
-
National Center for Biotechnology Information. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. [Link]
-
National Center for Biotechnology Information. D-Norvaline. [Link]
-
PureSynth. D-Valine Tert-Butyl Ester Hydrochloride 95%. [Link]
-
PubChem. Perfluoro-4-methoxybutanoic acid. [Link]
-
PubMed. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
Masterchem. Paraformaldehyde (CAS 30525-89-4). [Link]
Sources
- 1. tert-Butyl Esters [organic-chemistry.org]
- 2. D-Norvaline tert-butyl ester [sigmaaldrich.com]
- 3. 158741-16-3|D-NOrvaline tert-butyl ester|BLD Pharm [bldpharm.com]
- 4. L-Norvaline t-butyl ester|lookchem [lookchem.com]
- 5. D-Norvaline tert-butyl ester 95% | CAS: 158741-16-3 | AChemBlock [achemblock.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.cn [capotchem.cn]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
- 13. chembk.com [chembk.com]
- 14. CN100516025C - Method for synthesizing D-norvaline using n-pentanoic acid - Google Patents [patents.google.com]
- 15. CN101508654B - Synthesis method of D, L-norvaline - Google Patents [patents.google.com]
